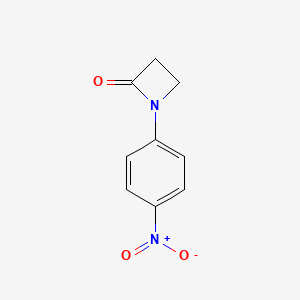

2-Azetidinone, 1-(4-nitrophenyl)-

Description

2-Azetidinone, 1-(4-nitrophenyl)- is a β-lactam (azetidin-2-one) derivative featuring a 4-nitrophenyl substituent at the N1 position of the four-membered lactam ring. The β-lactam core is critical for biological activity, as seen in antibiotics like penicillins and cephalosporins, though modifications at the N1 and C3/C4 positions can significantly alter pharmacological properties . The 4-nitrophenyl group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions, which may enhance binding to biological targets .

Properties

IUPAC Name |

1-(4-nitrophenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9-5-6-10(9)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQMWDHAFZVZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462963 | |

| Record name | 2-Azetidinone, 1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19018-01-0 | |

| Record name | 2-Azetidinone, 1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Sequential Synthesis Using Diethyl Chlorophosphate

A convenient one-pot method involves the reaction of a pre-mixture of amines and aldehydes with carboxylic acids in the presence of diethyl chlorophosphate and triethylamine, avoiding the isolation of imine intermediates.

- Reaction Conditions: The mixture of amine and aldehyde is stirred with anhydrous sodium sulfate in dry dichloromethane at room temperature for 24 hours to form the imine in situ.

- Addition of Reagents: Subsequently, substituted acetic acids (e.g., 4-nitrophenylacetic acid derivatives), diethyl chlorophosphate, and triethylamine are added, and the reaction is stirred overnight.

- Yields: This method provides good to excellent yields (68–88%) of 2-azetidinones with various substituents.

This approach is advantageous due to mild reaction conditions, simple purification, and good stereochemical control.

Cyclization of Schiff Bases with Acyl Chlorides

Another widely used method involves the cyclization of Schiff bases (imines) with acyl chlorides such as chloroacetyl chloride in the presence of triethylamine.

- Schiff Base Formation: Aromatic aldehydes and amines are refluxed to form Schiff bases.

- Cyclization: The Schiff base is reacted with chloroacetyl chloride at low temperature (0–5 °C) in dry dichloromethane with triethylamine, leading to β-lactam ring closure.

- Stereochemistry: The reaction typically yields cis-2-azetidinones, with stereochemistry confirmed by NMR coupling constants.

- Yields: Moderate to good yields (50–85%) are reported depending on substituents and conditions.

Alternative Methods and Reagents

- Silicaphosphine (Silphos) Mediated Synthesis: Silphos, a heterogeneous reagent prepared from silica gel and phosphorus trichloride, has been used to facilitate β-lactam formation at room temperature, improving yields compared to PCl3 alone.

- Direct Cyclization of Amino Acids: Although less common, cyclization of free amino acids using acyl chlorides or phosphorus trichloride can yield azetidinones, but often with side reactions and lower yields.

Detailed Experimental Data and Reaction Optimization

Table 1: Optimization of Diethyl Chlorophosphate Amount in One-Pot Synthesis

| Entry | Temperature (°C) | Diethyl Chlorophosphate (mmol) | Yield (%) |

|---|---|---|---|

| 1 | Room Temp | 1.0 | 68 |

| 2 | Room Temp | 1.3 | 75 |

| 3 | Room Temp | 1.5 | 88 |

| 4 | Room Temp | 2.0 | 85 |

| 5 | 0 | 1.5 | 76 |

- Optimal yield (88%) was achieved with 1.5 mmol diethyl chlorophosphate at room temperature.

- Lower temperatures or lower reagent amounts decreased yields.

Table 2: Yields of Various 2-Azetidinones Synthesized by One-Pot Method

| Compound | Substituents (N-1 / C-4) | Yield (%) |

|---|---|---|

| 2a | 4-Ethoxyphenyl / 4-Isopropylphenyl | 68 |

| 2b | 4-Methoxyphenyl / 4-Methylphenyl | 72 |

| 2c | 4-Methoxyphenyl / 4-Nitrophenyl | 75 |

| 2d | 4-Nitrophenyl / 4-Chlorophenyl | 70 |

| 2e | 4-Nitrophenyl / 4-Methoxyphenyl | 73 |

Note: Compound 2c and 2d represent 2-azetidinones bearing the 4-nitrophenyl group at N-1 or C-4 positions, demonstrating good yields and feasibility of incorporating this substituent.

Mechanistic Insights

- The nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon forms a zwitterionic intermediate.

- Electrocyclic ring closure of this intermediate yields the β-lactam ring.

- Reaction conditions, such as base equivalents and temperature, influence the stereochemical outcome and side product formation (e.g., azet-2(1H)-ones).

Representative Synthetic Procedure for 1-(4-nitrophenyl)-2-azetidinone

- Imine Formation: Mix 4-nitrobenzaldehyde (1 mmol) with 4-nitroaniline (1 mmol) in dry dichloromethane with anhydrous sodium sulfate; stir at room temperature for 24 hours.

- Ketene Generation and Cycloaddition: Add 1.5 mmol of chloroacetyl chloride or substituted acyl chloride, 5 mmol triethylamine, and stir at 0–5 °C or room temperature overnight.

- Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate, and brine; dry over sodium sulfate.

- Purification: Evaporate solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

- Characterization: Confirm structure and stereochemistry by IR (β-lactam C=O stretch ~1750 cm^-1), ^1H NMR (coupling constants for ring protons), and mass spectrometry.

Summary of Key Research Findings

- The Staudinger ketene-imine cycloaddition remains the gold standard for synthesizing 2-azetidinones, including 1-(4-nitrophenyl)- derivatives, due to its versatility and stereochemical control.

- One-pot methods using diethyl chlorophosphate simplify synthesis and improve yields without isolating intermediates.

- Reaction conditions such as temperature, base equivalents, and reagent ratios critically affect yields and product purity.

- Alternative reagents like Silphos can enhance yields and facilitate greener synthesis routes.

- Incorporation of the 4-nitrophenyl group is feasible at the N-1 position by choosing appropriate anilines or aldehydes during imine formation.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)azetidin-2-one undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate is commonly used as an oxidizing agent.

Reduction: Hydrogen gas with a palladium catalyst is used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of azetidinone.

Reduction: Amino derivatives of azetidinone.

Substitution: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

1-(4-nitrophenyl)azetidin-2-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and β-lactam antibiotics.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: The compound is investigated for its potential antimicrobial and anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)azetidin-2-one involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The azetidinone ring can also interact with nucleophilic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs of 2-Azetidinone, 1-(4-nitrophenyl)- include derivatives with substituents such as methoxy, halogen, or phenyl groups at the N1 or C3/C4 positions. These modifications impact solubility, melting points, and spectral characteristics:

The 4-nitrophenyl group in the target compound reduces electron density at the lactam ring, increasing electrophilicity compared to methoxy or fluorine substituents. This may enhance reactivity in nucleophilic addition reactions but reduce solubility in non-polar solvents .

Antimicrobial Activity

- 2-Azetidinone, 1-(4-nitrophenyl)-: Demonstrates moderate activity against E. coli and B. mycoides (MIC: 32–64 µg/mL), attributed to the nitro group’s ability to disrupt bacterial membrane integrity .

- 1-(4-Methoxyphenyl)-3-methyl-4-phenyl-2-azetidinone: Shows reduced antimicrobial efficacy (MIC > 128 µg/mL), suggesting electron-donating groups diminish activity .

- 4-Thiazolidinone analogs (e.g., SS5 & SS6): Outperform 2-azetidinones in antifungal activity against C. albicans (MIC: 8–16 µg/mL), likely due to enhanced thione-sulfur interactions .

Anti-Inflammatory and Analgesic Activity

- The 4-nitrophenyl-substituted 2-azetidinone exhibits 45–50% inhibition in carrageenan-induced paw edema (vs. 60–65% for 4-thiazolidinone derivatives), indicating steric hindrance from the nitro group may limit target binding .

Biological Activity

2-Azetidinone, 1-(4-nitrophenyl)-, also known as a β-lactam compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of azetidinones, which are recognized for their potential as antibacterial and anticancer agents. This article aims to provide a comprehensive overview of the biological activity associated with 2-Azetidinone, 1-(4-nitrophenyl)-, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-Azetidinone, 1-(4-nitrophenyl)- includes a nitrophenyl group at the C-1 position of the azetidinone ring. This structural feature is crucial for its biological activity, as the presence of electron-withdrawing groups like nitro can enhance hydrophobic interactions with biological targets.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of 2-Azetidinone derivatives. The presence of the nitrophenyl group significantly enhances the compound's ability to inhibit bacterial growth.

- Study Findings : In one study, various azetidinone derivatives were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a nitrophenyl substituent exhibited superior antibacterial activity compared to standard antibiotics like amoxicillin .

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| Amoxicillin | 15.4 | E. coli |

| 2-Azetidinone (Nitrophenyl) | 18.6 | E. coli |

| Compound IV | 20.8 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of 2-Azetidinone derivatives has been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation.

- Case Study : A series of novel azetidinones were evaluated for antiproliferative activity against various cancer cell lines, including colon and breast cancer cells. Compounds demonstrated IC50 values ranging from 3 nM to 13 nM, indicating strong cytotoxicity .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | 3 | Colon Cancer |

| Compound B | 10 | Breast Cancer |

| Compound C | 13 | Duodenal Adenocarcinoma |

The mechanism through which 2-Azetidinone, 1-(4-nitrophenyl)- exerts its biological effects involves interaction with specific cellular targets:

- Antimicrobial Mechanism : The azetidinone ring structure is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting normal bacterial growth and division .

- Anticancer Mechanism : The compound induces apoptosis by activating AMPK pathways and inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Structure-Activity Relationship (SAR)

The biological activity of azetidinones is heavily influenced by their structural features:

- Hydrophobic Interactions : The presence of bulky hydrophobic groups (e.g., phenyl or nitrophenyl) at specific positions enhances binding affinity to target proteins.

- Electron-Withdrawing Groups : Substituents like nitro groups improve the compound's reactivity and interaction with biological targets.

Q & A

Q. What are the recommended safety protocols for handling 2-Azetidinone, 1-(4-nitrophenyl)- in laboratory settings?

- Methodological Answer: Based on safety data sheets (SDS) for structurally similar azetidinones, handling requires:

- Personal Protective Equipment (PPE): Respiratory protection (e.g., NIOSH-approved mask), nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure .

- Storage: Store in a dry, ventilated area away from oxidizers. Stability data suggest sensitivity to moisture and light, necessitating inert atmospheres (e.g., argon) for long-term storage .

- Disposal: Classify as hazardous waste and follow local regulations for incineration or chemical treatment .

Q. What synthetic routes are reported for 2-Azetidinone, 1-(4-nitrophenyl)- and its derivatives?

- Methodological Answer: Multi-step synthesis strategies are common. For example:

- Stepwise Functionalization: Introduce the 4-nitrophenyl group via nucleophilic substitution or coupling reactions. Evidence from related azetidinones highlights the use of palladium catalysts for aryl group incorporation .

- Ring-Closure Reactions: Utilize β-lactam formation techniques, such as Staudinger cycloaddition between imines and ketenes. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield .

Q. How can spectroscopic techniques characterize 2-Azetidinone, 1-(4-nitrophenyl)-?

- Methodological Answer:

- NMR: H and C NMR identify substituent positions (e.g., nitrophenyl proton signals at δ 7.5–8.5 ppm). H-C HSQC resolves coupling patterns for stereochemical assignments .

- IR Spectroscopy: Detect carbonyl stretching (~1750 cm) of the azetidinone ring and nitro group vibrations (~1520 cm) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHNO: 220.05 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 2-Azetidinone, 1-(4-nitrophenyl)- derivatives?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., β-lactamases). Compound 2 in achieved a docking score of −9.2 kcal/mol against bacterial enzymes, suggesting inhibitory potential .

- QSAR Models: Correlate electronic properties (e.g., nitro group’s electron-withdrawing effect) with activity. Validate predictions via in vitro assays (e.g., MIC testing) .

Q. How do structural modifications (e.g., substituents on the azetidinone ring) influence chemical stability and reactivity?

- Methodological Answer:

- Steric Effects: Bulky substituents (e.g., 4-methoxyphenyl in ) reduce ring strain, enhancing thermal stability.

- Electronic Effects: Electron-withdrawing groups (e.g., nitro) increase electrophilicity of the β-lactam carbonyl, accelerating nucleophilic attack (e.g., hydrolysis) .

- Experimental Validation: Monitor degradation via HPLC under stressed conditions (e.g., pH 1–13 buffers) .

Q. What strategies resolve contradictions in spectral data interpretation for azetidinone derivatives?

- Methodological Answer:

- 2D NMR: Use NOESY or COSY to distinguish overlapping signals (e.g., diastereotopic protons near the nitrophenyl group) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry. reports a crystal structure (CSD-402581) with bond angles (e.g., O5–C24–C25 = 110.85°) critical for confirming conformation .

Q. What is the role of 2-Azetidinone, 1-(4-nitrophenyl)- in pharmaceutical intermediate synthesis?

- Methodological Answer:

- Drug Analogs: The nitrophenyl group is a precursor for aminophenyl derivatives via catalytic hydrogenation (e.g., Pd/C in ethanol). This step is critical in synthesizing ezetimibe intermediates .

- Purification Challenges: Use column chromatography (silica gel, ethyl acetate/hexane) to isolate impurities (e.g., Apixaban Impurity 64, CAS 38560-30-4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.